delta8-THC - 5957-75-5

delta8-THC

Catalog Number: EVT-266777
CAS Number: 5957-75-5
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delta8-THC is an isomer of Delta9-Tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of cannabis. [] While both isomers are cannabinoids, Delta8-THC exhibits lower psychotropic potency compared to Delta9-THC. [] Delta8-THC is found naturally in cannabis, albeit in lower concentrations than Delta9-THC. [] Its presence in various biological systems, combined with its distinct pharmacological properties, positions it as a valuable subject in scientific research. Studies have explored its potential applications in various fields, including oncology, pain management, and metabolic research.

Synthesis Analysis

Delta8-THC can be synthesized through various methods, often involving the conversion of other cannabinoids like cannabidiol (CBD) or Delta9-THC. [] One approach involves the isomerization of Delta9-THC under acidic conditions, leading to the formation of Delta8-THC. [] Another method involves the synthesis of substituted resorcinols, which are then subjected to acid-catalyzed condensation with trans-para-menthadienol to yield the Delta8-THC analogue. [] This approach offers flexibility in introducing various side chains, facilitating the exploration of structure-activity relationships.

Molecular Structure Analysis

Delta8-THC undergoes various chemical reactions, mirroring the reactivity of other cannabinoids. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites like 11-Hydroxy-Delta8-THC. [] This metabolite exhibits high affinity for cannabinoid receptors and contributes to the overall pharmacological effects of Delta8-THC. [] Further oxidation can lead to the formation of 11-Oxo-Delta8-THC, another active metabolite identified in the mouse brain and liver. []

Mechanism of Action

Delta8-THC primarily exerts its effects by interacting with cannabinoid receptors, specifically the CB1 receptor. [] This receptor is abundantly expressed in the central nervous system and plays a crucial role in mediating the psychoactive effects of cannabinoids. [] While Delta8-THC exhibits a lower binding affinity for the CB1 receptor compared to Delta9-THC, it acts as a partial agonist, activating the receptor but to a lesser extent. [, ] This characteristic contributes to its milder psychoactive effects compared to Delta9-THC.

Physical and Chemical Properties Analysis

Delta8-THC, like other cannabinoids, is a lipophilic compound, readily dissolving in fats and oils. [] This property influences its distribution and accumulation in various tissues, including the brain and liver. Its stability varies depending on environmental conditions, particularly pH and temperature. [] Under acidic conditions, Delta8-THC can degrade, forming other cannabinoids like CBD and CBN. [] This instability highlights the importance of careful handling and storage to maintain its integrity for research purposes.

Applications

Oncology:Delta8-THC has shown potential antineoplastic activity in preclinical studies, demonstrating a dose-dependent retardation of tumor growth in mice with Lewis lung adenocarcinoma. [] These effects were observed with oral administration of Delta8-THC, suggesting potential therapeutic applications. [] Additionally, in vitro studies have shown that Delta8-THC can inhibit DNA synthesis in Lewis lung cells, L1210 leukemia cells, and bone marrow cells, further supporting its anti-cancer potential. []

Pain Management:Research suggests that Delta8-THC might offer analgesic effects. In mice, Delta8-THC phosphate demonstrated significant hypothermic effects with prolonged duration compared to Delta8-THC, indicating potential benefits for pain management. [, ] Additionally, studies in conscious rats revealed that acute administration of Delta8-THC elicited dose-dependent analgesic effects alongside hypothermic and negative chronotropic cardiac effects. []

Metabolic Research:Research has explored the interaction of Delta8-THC with metabolic processes. Studies on the chronic administration of Delta8-THC in mice revealed its influence on hepatic tyrosine aminotransferase activity, suggesting potential involvement in metabolic regulation. [, ] Furthermore, investigations into the effects of Delta8-THC on respiration in L1210 murine leukemia cells provided insights into its interaction with cellular energy generation pathways. [, ]

Cannabinoid Receptor Research:Delta8-THC serves as a valuable tool for understanding the intricate functions of cannabinoid receptors. Its unique binding profile, acting as a partial agonist at the CB1 receptor, facilitates the exploration of receptor activation dynamics and downstream signaling pathways. [, ] Furthermore, its differing affinity for CB1 and CB2 receptors provides a basis for investigating receptor subtype selectivity and its implications for therapeutic development. [, ]

7α-Hydroxy-Delta8-tetrahydrocannabinol (7α-OH-Delta8-THC)

Compound Description: 7α-Hydroxy-Delta8-tetrahydrocannabinol is a metabolite of Delta8-THC, formed through hepatic microsomal oxidation. []

Relevance: 7α-OH-Delta8-THC is a precursor to 7-oxo-Delta8-THC in the metabolic pathway of Delta8-THC, primarily catalyzed by CYP3A enzymes in various species, including monkeys, rats, and guinea pigs. [, , ] It highlights the stereoselective nature of Delta8-THC metabolism, as the 7β-OH-Delta8-THC epimer exhibits different metabolic rates and enzyme affinities. [, ]

7β-Hydroxy-Delta8-tetrahydrocannabinol (7β-OH-Delta8-THC)

Compound Description: 7β-Hydroxy-Delta8-tetrahydrocannabinol is a metabolite of Delta8-THC, formed through hepatic microsomal oxidation, primarily by CYP3A enzymes. [, ]

7-Oxo-Delta8-tetrahydrocannabinol (7-Oxo-Delta8-THC)

Compound Description: 7-Oxo-Delta8-tetrahydrocannabinol is a major metabolite of Delta8-THC, generated through the oxidation of 7α-OH-Delta8-THC and 7β-OH-Delta8-THC. [, ]

Relevance: This compound is a key intermediate in the metabolic pathway of Delta8-THC, further highlighting the role of CYP3A enzymes, particularly CYP3A8, in Delta8-THC metabolism. [, ] The formation of 7-oxo-Delta8-THC involves a stereoselective dehydration step, where the α- and β-epimers of 7-OH-Delta8-THC are processed differently by CYP3A8. []

11-Hydroxy-Delta8-tetrahydrocannabinol (11-OH-Delta8-THC)

Compound Description: 11-Hydroxy-Delta8-tetrahydrocannabinol is a psychoactive metabolite of Delta8-THC that acts as a cannabinoid receptor agonist. [, , ]

Relevance: This compound is a key metabolite of Delta8-THC with significant pharmacological activity, demonstrating the transformation of Delta8-THC into active compounds within the body. [, , ] The presence of 11-OH-Delta8-THC contributes to the overall effects of Delta8-THC and plays a role in understanding its pharmacokinetic profile. [, , ]

11-Oxo-Delta8-tetrahydrocannabinol (11-oxo-Delta8-THC)

Compound Description: 11-Oxo-Delta8-tetrahydrocannabinol is a metabolite of Delta8-THC found in the mouse brain and liver. []

Relevance: This compound represents another step in the metabolic pathway of Delta8-THC, highlighting the various chemical transformations that Delta8-THC undergoes in vivo. []

Delta8-THC-11-oic acid

Compound Description: Delta8-THC-11-oic acid is an inactive metabolite of Delta8-THC, formed through further oxidation of 11-oxo-Delta8-THC. []

Relevance: This compound represents an end-product in the metabolic pathway of Delta8-THC, indicating the detoxification and elimination process of the parent compound. [] Although inactive at cannabinoid receptors, research suggests potential alternative biological activities for THC-acids. []

11-Nor-Delta8-tetrahydrocannabinol-9-carboxylic Acid (11-nor-Delta8-THC-9-COOH)

Compound Description: 11-Nor-Delta8-tetrahydrocannabinol-9-carboxylic Acid is a metabolite of Delta8-THC. []

Relevance: This compound represents another pathway of Delta8-THC metabolism, further emphasizing the complex breakdown of the parent compound in biological systems. []

Delta9-tetrahydrocannabinol (Delta9-THC)

Compound Description: Delta9-tetrahydrocannabinol is the primary psychoactive cannabinoid found in Cannabis sativa. [, , , , , , , ]

Relevance: As a structural isomer of Delta8-THC, Delta9-THC shares a similar chemical structure and exhibits comparable pharmacological activities, including antinociception, hypothermia, and behavioral effects. [, , , , , , , ] Comparing and contrasting these two compounds elucidates the structure-activity relationship within the cannabinoid family.

Cannabinol (CBN)

Compound Description: Cannabinol is a non-psychoactive cannabinoid found in Cannabis sativa, primarily formed through the degradation of Delta9-THC. [, ]

Relevance: Although structurally similar to Delta8-THC and possessing some overlapping pharmacological activities (e.g., antinociception), CBN exhibits a distinct pharmacological profile with weaker potency at cannabinoid receptors. [, ] This comparison helps delineate the specific structural features crucial for cannabinoid receptor activation and downstream effects.

Cannabidiol (CBD)

Compound Description: Cannabidiol is a non-psychoactive cannabinoid found in Cannabis sativa, known for its therapeutic potential in various conditions. [, ]

Relevance: While structurally related to Delta8-THC, CBD does not bind to cannabinoid receptors with high affinity and lacks the psychoactive properties associated with Delta8-THC and Delta9-THC. [, ] Research suggests CBD may modulate the effects of other cannabinoids, including Delta8-THC, indirectly. [, ]

1-Deoxy-11-hydroxy-Delta8-THC-dimethylheptyl (Deoxy-HU210)

Compound Description: 1-Deoxy-11-hydroxy-Delta8-THC-dimethylheptyl is a synthetic cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors, with a preference for CB2. []

Relevance: This compound, structurally related to Delta8-THC, offers insights into the structure-activity relationship of cannabinoids, specifically concerning the modifications impacting receptor subtype selectivity and binding affinity. []

Anandamide (ANA)

Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. []

Relevance: Although structurally distinct from Delta8-THC, anandamide serves as a crucial point of comparison for understanding cannabinoid receptor pharmacology and the endogenous cannabinoid system. [] Studies comparing the effects of Delta8-THC and anandamide, particularly in the context of CB1 receptor antagonist sensitivity, contribute to deciphering the complexity of cannabinoid receptor signaling and potential therapeutic applications. []

8α-Acetoxy-Delta9-tetrahydrocannabinol (8α-acetoxy-Delta9-THC)

Compound Description: 8α-Acetoxy-Delta9-tetrahydrocannabinol is an esterified derivative of Delta9-THC. []

Relevance: While not directly derived from Delta8-THC, this compound provides insight into the enzymatic hydrolysis of cannabinoid esters, particularly the stereospecificity exhibited by enzymes like ES46.5K and carboxylesterases. []

8β-Acetoxy-Delta9-tetrahydrocannabinol (8β-acetoxy-Delta9-THC)

Compound Description: 8β-Acetoxy-Delta9-tetrahydrocannabinol is a stereoisomer of 8α-acetoxy-Delta9-THC. []

Relevance: Like its stereoisomer, this compound highlights the stereoselectivity of esterase enzymes involved in cannabinoid metabolism, emphasizing the importance of stereochemistry in drug-enzyme interactions. []

Delta8-tetrahydrocannabiorcol

Compound Description: Delta8-tetrahydrocannabiorcol is a methyl side chain derivative of Delta8-THC. []

Relevance: This compound serves as a substrate for studying the substrate specificity of esterases involved in cannabinoid metabolism. [] Its structural similarity to Delta8-THC helps elucidate the structural features influencing enzyme recognition and catalytic activity. []

1',1'-Dimethyl-Delta8-tetrahydrocannabinol (Delta8-THC-DMH)

Compound Description: 1',1'-Dimethyl-Delta8-tetrahydrocannabinol is a synthetic analog of Delta8-THC modified at the C1' position of the alkyl side chain. [, ]

Relevance: This compound serves as a template for developing novel cannabinoid ligands with potentially enhanced potency and modified pharmacological profiles. [, ] The addition of substituents to the C1' position can significantly impact binding affinity and functional activity at CB1 and CB2 receptors. [, ]

Cyano and Carboxamido Side-Chain Analogues of Delta8-THC-DMH

Compound Description: These are synthetic derivatives of Delta8-THC-DMH where the alkyl side chain is modified with cyano or carboxamido groups. []

Relevance: These synthetic modifications highlight the structure-activity relationships of Delta8-THC-DMH and offer insights into developing selective and potent cannabinoid receptor ligands. [] The incorporation of cyano or carboxamido groups at specific positions can significantly alter receptor binding affinity and functional activity, potentially leading to compounds with therapeutic applications. []

Properties

CAS Number

5957-75-5

Product Name

DELTA8-Tetrahydrocannabinol

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1

InChI Key

HCAWPGARWVBULJ-IAGOWNOFSA-N

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Solubility

Soluble in DMSO

Synonyms

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.